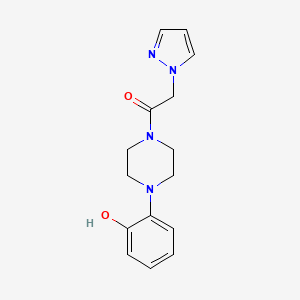
1'-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dimethoxyphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride” is a chemical compound with the IUPAC name as mentioned and has a molecular weight of 479.0 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes two piperidine rings, a methanone group, and a phenyl ring with two methoxy groups and a fluorophenoxy group .Applications De Recherche Scientifique
Serotonin Receptor Antagonists
- Research has identified compounds with structures similar to the molecule as serotonin 5HT2A receptor antagonists. These compounds are useful for treating a range of conditions, including psychoses (e.g., schizophrenia), depression, anxiety, drug addiction, obsessive-compulsive disorders, and more. One such example includes alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol alkanoate esters, which exhibit these antagonistic properties (Habernickel, 2002).
Molecular Interaction Studies
- Molecular interaction studies have been conducted on analogs to understand their binding and interaction with biological receptors, such as the CB1 cannabinoid receptor. Such studies help in developing pharmacophore models for ligands that interact with specific receptors, contributing to the design of more effective drugs (Shim et al., 2002).
Structural and Thermal Studies
- Compounds with related structures have been synthesized and characterized, revealing information about their thermal stability, molecular geometry, and potential for interactions, such as hydrogen bonding and π-π interactions. These insights are valuable for designing compounds with desired physical and chemical properties (Karthik et al., 2021).
Antioxidant Properties
- Research into diphenylmethane derivatives, which share a structural similarity with the compound , has demonstrated that these molecules possess effective antioxidant properties. This suggests potential applications in mitigating oxidative stress-related conditions (Balaydın et al., 2010).
Synthesis and Biological Activity
- The synthesis of related compounds and their biological activities, including neuroprotective and antitubercular activities, highlights the broad potential of these molecules in therapeutic applications. For example, aryloxyethylamine derivatives have been studied for their neuroprotective effects, indicating the versatility of this chemical structure in drug development (Zhong et al., 2020).
Orientations Futures
The future directions of research on this compound could involve further exploration of its synthesis, chemical reactivity, and potential biological activities. Given the biological activities observed in similar compounds, this compound could have potential applications in various fields, including pharmaceuticals .
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O4.ClH/c1-30-21-15-18(16-22(17-21)31-2)25(29)28-11-7-19(8-12-28)27-13-9-20(10-14-27)32-24-6-4-3-5-23(24)26;/h3-6,15-17,19-20H,7-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBKZIOTXGULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
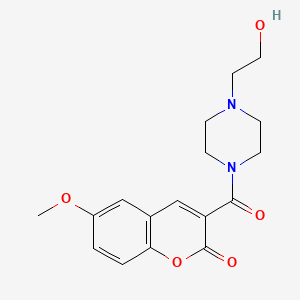
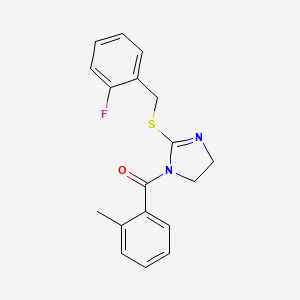
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2941318.png)
![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)
![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)
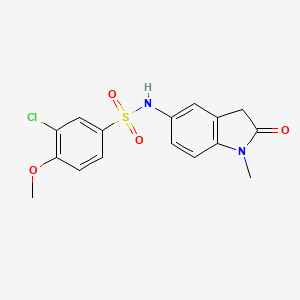
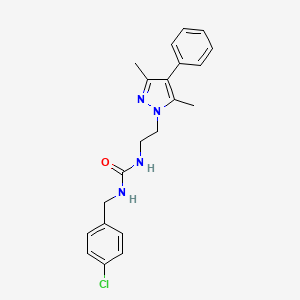
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)
![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)

![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)
